molecular formula C8H11BrN+ B14763746 2-(3-Bromophenyl)ethylazanium

2-(3-Bromophenyl)ethylazanium

Cat. No.: B14763746
M. Wt: 201.08 g/mol
InChI Key: ORHRHMLEFQBHND-UHFFFAOYSA-O
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Description

2-(3-Bromophenyl)ethylazanium is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)ethylazanium typically involves the bromination of a phenyl ring followed by the introduction of an ethylazanium group. One common method is the electrophilic bromination of phenyl ethylamine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)ethylazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylethylamine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of bromophenyl oxides.

    Reduction: Formation of phenylethylamine.

    Substitution: Formation of various substituted phenylethylamines depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)ethylazanium has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)ethylazanium involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the ethylazanium group can engage in ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylethylamine: Similar structure but lacks the ethylazanium group.

    3-Bromophenylethylamine: Bromine atom is positioned differently on the phenyl ring.

    4-Bromophenylethylamine: Bromine atom is positioned at the para position on the phenyl ring.

Uniqueness

2-(3-Bromophenyl)ethylazanium is unique due to the presence of both the bromine atom and the ethylazanium group, which confer distinct chemical and biological properties. This combination allows for specific interactions that are not possible with other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11BrN+

Molecular Weight

201.08 g/mol

IUPAC Name

2-(3-bromophenyl)ethylazanium

InChI

InChI=1S/C8H10BrN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2/p+1

InChI Key

ORHRHMLEFQBHND-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC(=C1)Br)CC[NH3+]

Origin of Product

United States

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